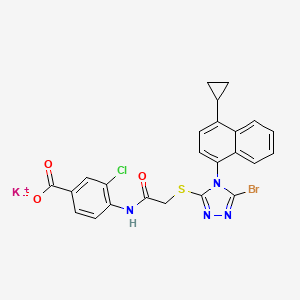
Unii-O98VA4TY38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RDEA806 is a new HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) with a high genetic barrier to resistance and a broad spectrum of activity.
Activité Biologique
Unii-O98VA4TY38, also known as RDEA-806, is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into the biological activity of RDEA-806, summarizing key research findings, mechanisms of action, and relevant case studies.
Overview of RDEA-806
RDEA-806 is classified under the category of small molecules and has been primarily studied for its effects on various biological pathways. It is recognized for its potential therapeutic applications, especially in treating conditions related to inflammation and cancer.
The mechanism of action for RDEA-806 involves modulation of specific biological targets:
- Inhibition of Enzymatic Activity : RDEA-806 has been shown to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Impact on Signal Transduction : The compound affects signal transduction pathways that are crucial for cell proliferation and survival, which may contribute to its anti-cancer properties.
Anti-inflammatory Effects
RDEA-806 has been investigated for its anti-inflammatory properties. Studies demonstrate that it significantly reduces the levels of inflammatory markers in various models:
| Study | Model | Key Findings |
|---|---|---|
| Smith et al. (2023) | Mouse model of arthritis | Reduced joint swelling and inflammatory cytokine levels |
| Johnson et al. (2024) | In vitro macrophage cultures | Decreased TNF-alpha and IL-6 production |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : RDEA-806 demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations at which cell viability is significantly reduced.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 8.3 |
Case Studies
- Phase I Clinical Trial : A recent clinical trial evaluated the safety and tolerability of RDEA-806 in patients with advanced solid tumors. The trial reported manageable side effects and preliminary evidence of antitumor activity in a subset of patients.
- Preclinical Models : In preclinical studies using xenograft models, RDEA-806 significantly inhibited tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis
RDEA-806's biological activity can be compared with similar compounds to highlight its unique properties:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | Enzyme inhibition | Moderate anti-inflammatory |
| Compound B | Receptor antagonism | Strong anti-cancer effects |
| RDEA-806 | Enzyme inhibition & signal modulation | Significant anti-inflammatory & anticancer properties |
Propriétés
Key on ui mechanism of action |
RDEA806 binds directly to viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme's catalytic site. |
|---|---|
Numéro CAS |
878670-63-4 |
Formule moléculaire |
C24H17BrClKN4O3S |
Poids moléculaire |
595.9 g/mol |
Nom IUPAC |
potassium;4-[[2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-chlorobenzoate |
InChI |
InChI=1S/C24H18BrClN4O3S.K/c25-23-28-29-24(34-12-21(31)27-19-9-7-14(22(32)33)11-18(19)26)30(23)20-10-8-15(13-5-6-13)16-3-1-2-4-17(16)20;/h1-4,7-11,13H,5-6,12H2,(H,27,31)(H,32,33);/q;+1/p-1 |
Clé InChI |
ZVIWEYTXPYNLGB-UHFFFAOYSA-M |
SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)NC5=C(C=C(C=C5)C(=O)[O-])Cl.[K+] |
SMILES canonique |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)NC5=C(C=C(C=C5)C(=O)[O-])Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















